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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924 Get Quote

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2]

As with any active pharmaceutical ingredient (API), it is critical to control the levels of impurities

to ensure the safety and efficacy of the drug product. One such impurity is Sofosbuvir
impurity G, which is a diastereoisomer of Sofosbuvir.[3][4] Due to their similar chemical

structures, the separation of diastereomers can be challenging. This application note describes

a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the

quantitative determination of Sofosbuvir impurity G in bulk drug substances.

This method is designed to provide high resolution and sensitivity, enabling accurate

quantification of impurity G, even at low levels. The method is based on reversed-phase

chromatography, which is a widely used technique for the analysis of pharmaceutical

compounds.[1][5][6]

Experimental Protocols
1. Instrumentation and Chromatographic Conditions

A standard HPLC or UPLC system equipped with a UV detector is suitable for this method. The

following conditions are recommended for the separation of Sofosbuvir and impurity G:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15566924?utm_src=pdf-interest
https://www.scirp.org/journal/paperinformation?paperid=71906
https://journalajacr.com/index.php/AJACR/article/view/50
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.medchemexpress.com/Sofosbuvir_impurity_G.html
https://www.medchemexpress.cn/Sofosbuvir_impurity_G.html
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=71906
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommended Condition

HPLC System
Agilent 1200 series or equivalent with UV/PDA

detector

Column
Waters X-bridge C18 (150 mm x 4.6 mm, 3.5

µm) or equivalent

Mobile Phase A 0.1% Trifluoroacetic acid in water

Mobile Phase B Acetonitrile

Gradient See Gradient Table below

Flow Rate 1.0 mL/min

Column Temperature 35°C

Detector Wavelength 263 nm

Injection Volume 10 µL

Run Time Approximately 85 minutes

Gradient Table:

Time (minutes) % Mobile Phase A % Mobile Phase B

0 95 5

15 95 5

40 40 60

70 40 60

75 95 5

85 95 5

2. Preparation of Solutions

Diluent: A mixture of water and acetonitrile in a 50:50 v/v ratio is used as the diluent.[5]
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Standard Stock Solution of Sofosbuvir: Accurately weigh about 25 mg of Sofosbuvir

reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and

sonicate to dissolve. Make up to volume with the diluent and mix well.[7]

Standard Stock Solution of Sofosbuvir Impurity G: Accurately weigh about 25 mg of

Sofosbuvir impurity G reference standard into a 25 mL volumetric flask. Add approximately

15 mL of diluent and sonicate to dissolve. Make up to volume with the diluent and mix well.

System Suitability Solution: Prepare a solution containing approximately 1000 µg/mL of

Sofosbuvir and 10 µg/mL of Sofosbuvir impurity G in the diluent.

Sample Preparation: Accurately weigh a quantity of the tablet powder equivalent to about

100 mg of Sofosbuvir into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate

for 30 minutes with intermittent shaking to ensure complete dissolution.[7] Make up to

volume with the diluent, mix well, and filter through a 0.45 µm nylon filter.

3. Analytical Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

Inject the diluent as a blank to ensure a clean baseline.

Inject the system suitability solution in six replicates. The system is deemed suitable if the

resolution between Sofosbuvir and impurity G is greater than 2.0, and the relative standard

deviation (%RSD) for the peak areas of replicate injections is not more than 2.0%.

Inject the standard solutions.

Inject the sample solutions.

Calculate the amount of Sofosbuvir impurity G in the sample using the peak areas

obtained from the chromatograms of the standard and sample solutions.

Data Presentation
The following table summarizes the expected quantitative data for the HPLC method for the

determination of Sofosbuvir impurity G.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://jmpas.com/admin/assets/article_issue/1661978835JMPAS_JULY_-_AUGUST_2022.pdf
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://jmpas.com/admin/assets/article_issue/1661978835JMPAS_JULY_-_AUGUST_2022.pdf
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyte
Retention Time
(min)

Limit of
Detection
(LOD) (µg/mL)

Limit of
Quantification
(LOQ) (µg/mL)

Resolution
(between
Sofosbuvir
and Impurity
G)

Sofosbuvir ~48.0 0.04 0.125 > 2.0

Impurity G ~52.0 0.03 0.10 > 2.0

Note: The retention times are approximate and may vary depending on the specific HPLC

system and column used. The LOD and LOQ values are based on similar methods for

Sofosbuvir and its impurities.[5][6]
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Caption: Experimental workflow for the HPLC determination of Sofosbuvir impurity G.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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